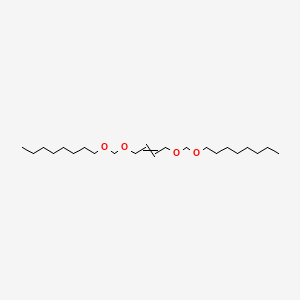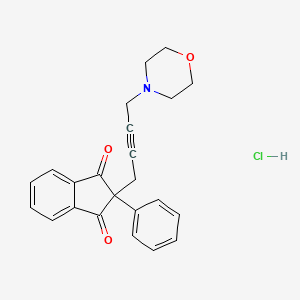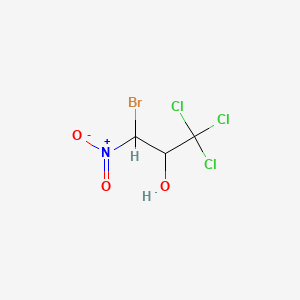
Gold;indium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold-indium compounds, particularly intermetallic compounds, are of significant interest in various scientific and industrial fields. These compounds are formed by the combination of gold and indium, resulting in unique properties that make them suitable for applications such as low-temperature soldering, semiconductor technology, and more .
準備方法
Synthetic Routes and Reaction Conditions
Gold-indium intermetallic compounds can be synthesized through various methods. One common approach involves the liquid-solid reaction between gold and indium. For instance, gold wire can be embedded into annealing indium solder at temperatures ranging from 160°C to 300°C . The formation of gold-indium compounds such as AuIn2 is confirmed through X-ray diffraction .
Industrial Production Methods
In industrial settings, gold-indium eutectic bonding is a widely used method. This involves depositing multiple layers of gold and indium directly onto semiconductor wafers in a vacuum cycle to prevent indium oxidation. The bonding process occurs at around 200°C, where the indium layer melts and dissolves the gold layers, forming a mixture of liquid and solid. Upon solidification, the bond has a high melting temperature of approximately 456.5°C .
化学反応の分析
Types of Reactions
Gold-indium compounds undergo various chemical reactions, including:
Oxidation: Gold-indium compounds can be oxidized under specific conditions.
Reduction: These compounds can also be reduced, depending on the reagents used.
Substitution: Substitution reactions can occur, where one element in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and other metals that can participate in substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific atmospheric conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various gold-indium intermetallic compounds such as AuIn2, AuIn, Au7In3, and Au4In .
科学的研究の応用
Gold-indium compounds have a wide range of scientific research applications:
Chemistry: These compounds are used in the study of intermetallics and their properties.
Biology: Gold-indium compounds are explored for their potential in biological imaging and as contrast agents.
作用機序
The mechanism by which gold-indium compounds exert their effects involves the formation of strong intermetallic bonds. These bonds result from the interaction between gold and indium atoms, leading to unique mechanical and electrical properties. The molecular targets and pathways involved in these interactions are primarily related to the atomic bonding and the resulting structural stability of the compounds .
類似化合物との比較
Similar Compounds
Gold-indium compounds can be compared with other intermetallic compounds such as:
Gold-tin (Au-Sn): Used in similar applications but with different melting points and bonding properties.
Gold-germanium (Au-Ge): Another alternative with distinct properties.
Gold-silicon (Au-Si): Commonly used in semiconductor technology.
Uniqueness
Gold-indium compounds are unique due to their low-temperature bonding capabilities and high melting points upon solidification. This makes them particularly suitable for applications requiring strong, stable bonds at relatively low processing temperatures .
特性
CAS番号 |
12006-55-2 |
|---|---|
分子式 |
AuIn |
分子量 |
311.785 g/mol |
IUPAC名 |
gold;indium |
InChI |
InChI=1S/Au.In |
InChIキー |
GPYPVKIFOKLUGD-UHFFFAOYSA-N |
正規SMILES |
[In].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)



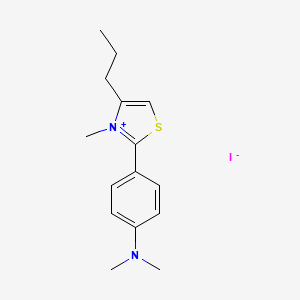
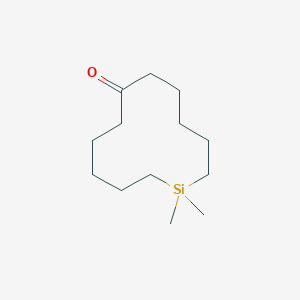
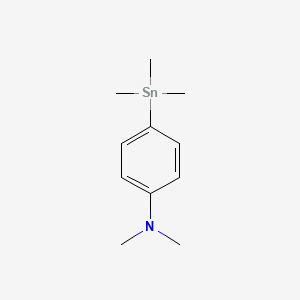

![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
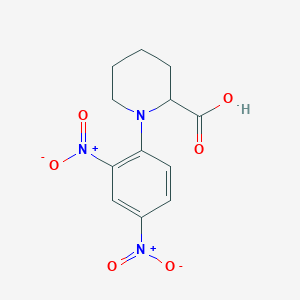
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
